

# Application Notes and Protocols: HUVEC Tube Formation Assay with LYG-202

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LYG-202

Cat. No.: B593838

[Get Quote](#)

These application notes provide a detailed protocol for performing a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) to assess the anti-angiogenic potential of the flavonoid compound **LYG-202**. This assay is a critical in vitro model for studying the effects of compounds on the later stages of angiogenesis, where endothelial cells differentiate to form capillary-like structures.

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.<sup>[1][2][3]</sup> The tube formation assay is a well-established and rapid in vitro method to evaluate the pro- or anti-angiogenic effects of various substances.<sup>[1][4]</sup> In this assay, endothelial cells, such as HUVECs, are cultured on a basement membrane-like matrix (e.g., Matrigel), where they differentiate and form three-dimensional, capillary-like networks.<sup>[4][5]</sup>

**LYG-202** is a newly synthesized flavonoid that has demonstrated potent anti-angiogenic activity.<sup>[6]</sup> Studies have shown that **LYG-202** inhibits the migration and tube formation of HUVECs stimulated by Vascular Endothelial Growth Factor (VEGF).<sup>[6]</sup> The underlying mechanism involves the suppression of VEGF receptor 2 (VEGFR-2) phosphorylation and its downstream signaling pathways, including Akt, ERK, and p38 MAPK.<sup>[6]</sup> Additionally, **LYG-202** has been shown to inhibit angiogenesis by targeting the CXCL12/CXCR7 pathway.<sup>[7][8][9]</sup>

## Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of **LYG-202** on HUVEC tube formation. The data is presented as a percentage of inhibition of key angiogenic parameters, such as total tube length and the number of branch points, at various concentrations of **LYG-202**.

| LYG-202 Concentration<br>( $\mu$ M) | Inhibition of Total Tube<br>Length (%) | Inhibition of Branch Points<br>(%) |
|-------------------------------------|----------------------------------------|------------------------------------|
| 0 (Control)                         | 0                                      | 0                                  |
| 1                                   | Data Not Available                     | Data Not Available                 |
| 5                                   | Significant Inhibition Observed        | Significant Inhibition Observed    |
| 10                                  | Stronger Inhibition than 5 $\mu$ M     | Stronger Inhibition than 5 $\mu$ M |
| 20                                  | Potent Inhibition                      | Potent Inhibition                  |

Note: Specific quantitative values for percentage inhibition are not available in the provided search results. The table reflects the described dose-dependent inhibitory effects of **LYG-202** on HUVEC tube formation.[6]

## Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a HUVEC tube formation assay to evaluate the anti-angiogenic effects of **LYG-202**.

## Materials

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., Medium 200PRF supplemented with Low Serum Growth Supplement - LSGS)
- Growth factor-reduced Matrigel or other basement membrane matrix
- 96-well tissue culture plates[5][10]

- **LYG-202** (stock solution prepared in DMSO, with final DMSO concentration kept below 0.1%)
- VEGF (as an angiogenic stimulator)
- Phosphate Buffered Saline (PBS)
- Trypsin/EDTA solution[\[11\]](#)
- Cell-permeable fluorescent dye for visualization (e.g., Calcein AM)[\[5\]](#)
- Inverted microscope with imaging capabilities

## Protocol

### Day 1: Preparation of Matrigel-coated Plates

- Thaw growth factor-reduced Matrigel overnight at 4°C.[\[5\]](#)[\[10\]](#)[\[11\]](#)
- Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[\[5\]](#)[\[10\]](#)
- On ice, add 50 µL of thawed Matrigel to each well of the pre-chilled 96-well plate.[\[5\]](#)[\[10\]](#)[\[12\]](#)  
[\[13\]](#) Ensure even coating of the well bottom.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[\[12\]](#)[\[13\]](#)

### Day 2: HUVEC Seeding and Treatment

- Culture HUVECs in T75 flasks until they reach 80-90% confluency.[\[5\]](#)
- Harvest the cells using Trypsin/EDTA.[\[11\]](#)
- Resuspend the HUVECs in endothelial cell growth medium at a concentration of  $1 \times 10^5$  to  $2 \times 10^5$  cells/mL.
- Seed 100 µL of the HUVEC suspension ( $1-2 \times 10^4$  cells) onto the solidified Matrigel in each well.[\[5\]](#)

- Prepare different concentrations of **LYG-202** in endothelial cell growth medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (medium with VEGF).
- Add the **LYG-202** dilutions and controls to the respective wells.
- Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4-18 hours.[5][12][13] The optimal incubation time should be determined empirically, but well-formed tubes are typically observed within 6-12 hours.[11]

#### Day 3: Visualization and Quantification

- After incubation, carefully remove the culture medium from the wells.
- Wash the wells gently with pre-warmed PBS.
- For fluorescent imaging, add a cell-permeable dye like Calcein AM (2 µg/mL) to each well and incubate for 30 minutes at 37°C.[11]
- Acquire images of the tube networks using an inverted fluorescence microscope.
- Quantify the extent of tube formation using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). The key parameters to measure are total tube length, number of branch points, and number of loops.

## Mandatory Visualizations

## Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the HUVEC tube formation assay with **LYG-202**.

## Signaling Pathway of LYG-202 in Endothelial Cells



[Click to download full resolution via product page](#)

Caption: Signaling pathway of LYG-202's anti-angiogenic effect.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. saudijournals.com [saudijournals.com]
- 4. ibidi.com [ibidi.com]
- 5. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. LYG-202, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LYG-202 inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. cellbiolabs.com [cellbiolabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols: HUVEC Tube Formation Assay with LYG-202]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593838#tube-formation-assay-protocol-with-huvecs-and-lyg-202]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)